Piericidin IT-143-B
Overview
Description
Piericidin IT-143-B is a member of the piericidin family, a group of microbial metabolites produced by actinomycetes, particularly by species of the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . This compound, like other piericidins, exhibits significant biological activities, including antimicrobial, insecticidal, and antitumor effects .
Mechanism of Action
Target of Action
Piericidin IT-143-B, like other members of the piericidin family, primarily targets the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This enzyme plays a crucial role in cellular respiration, facilitating the transfer of electrons from NADH to ubiquinone. By inhibiting this enzyme, this compound disrupts the normal flow of electrons, affecting the production of ATP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the first complex, complex I . By inhibiting the function of complex I, this compound disrupts the normal flow of electrons along the chain, which can lead to a decrease in the proton gradient across the mitochondrial membrane. This disruption can affect the synthesis of ATP, which relies on this gradient .
Pharmacokinetics
Given its structural similarity to coenzyme q, it may share some of its pharmacokinetic properties .
Result of Action
The primary result of this compound’s action is the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production . This can have a variety of downstream effects, depending on the cell type and physiological context. For example, in tumor cells, this disruption can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs could potentially affect its efficacy or stability . Additionally, the specific physiological environment within the cell, such as the pH or the presence of other proteins, could also influence its action .
Biochemical Analysis
Biochemical Properties
Piericidin IT-143-B, like other piericidins, plays a crucial role in biochemical reactions. It has a close structural similarity with coenzyme Q, which makes piericidins important NADH-ubiquinone oxidoreductase (complex I) inhibitors in the mitochondrial electron transport chain . This interaction with enzymes and proteins in the electron transport chain is a key aspect of its biochemical activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Due to its inhibitory activity against NADH dehydrogenase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a NADH-ubiquinone oxidoreductase inhibitor. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
This compound is involved in the mitochondrial electron transport chain due to its inhibitory activity against NADH dehydrogenase . This could also include effects on metabolic flux or metabolite levels.
Preparation Methods
Piericidin IT-143-B is primarily produced by the strain of Streptomyces sp. IT-143. The biosynthesis of piericidins involves the formation of a polyketide chain, which is then modified by various enzymatic reactions to yield the final product . The synthetic routes for piericidins typically involve the construction of the 4-pyridinol core and the subsequent attachment of the polyketide side chain . Industrial production methods focus on optimizing the fermentation conditions to maximize the yield of this compound.
Chemical Reactions Analysis
Piericidin IT-143-B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Piericidin IT-143-B has a wide range of scientific research applications. In chemistry, it is used as a probe to study the mechanisms of polyketide biosynthesis . In biology, it serves as a tool to investigate the role of NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . In medicine, this compound is explored for its potential as an antitumor agent due to its ability to inhibit complex I and induce apoptosis in cancer cells . Additionally, it has applications in the agricultural industry as an insecticide .
Comparison with Similar Compounds
Piericidin IT-143-B is structurally similar to other members of the piericidin family, such as piericidin A, piericidin B, and glucopiericidin A . These compounds share the 4-pyridinol core and the polyketide side chain but differ in the specific substituents attached to the core . The unique structural features of this compound, such as the specific methylation pattern on the polyketide chain, contribute to its distinct biological activities . Compared to other piericidins, this compound exhibits higher potency as an inhibitor of complex I and greater cytotoxicity against certain cancer cell lines .
Properties
IUPAC Name |
2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBZGOIMALIBKV-LCJGRIDISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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